molecular formula C27H36O7 B1623890 12-Deoxyphorbol-13-tiglate-20-acetate CAS No. 25090-72-6

12-Deoxyphorbol-13-tiglate-20-acetate

Cat. No.: B1623890
CAS No.: 25090-72-6
M. Wt: 472.6 g/mol
InChI Key: ZZTJICHINNSOQL-LWYYLCCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Deoxyphorbol-13-tiglate-20-acetate is a tetracyclic diterpenoid ester isolated from Euphorbia resinifera latex . Its structure features a 12-deoxyphorbol core with a tiglate (α,β-unsaturated 3-methylbut-2-enoate) group at C-13 and an acetate at C-20 (Fig. 1). The molecular formula is C₂₇H₃₆O₇ (MW: 472.63 g/mol), confirmed via NMR and HRMSE data . Unlike phorbol-12-myristate-13-acetate (PMA/TPA), which has a hydroxyl group at C-12, the absence of this group reduces tumor-promoting activity while retaining protein kinase C (PKC)-binding capacity .

Properties

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h8-10,16,19-21,31-32H,11-13H2,1-7H3/b14-8+/t16-,19+,20-,21-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTJICHINNSOQL-LWYYLCCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)COC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282704
Record name 12-Deoxyphorbol-13-angelate-20-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25090-72-6
Record name 12-Deoxyphorbol-13-angelate-20-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25090-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Deoxyphorbol-13-tiglate-20-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Deoxyphorbol-13-angelate-20-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Selective Esterification Techniques

DPTTA’s C-13 tiglate and C-20 acetate groups are introduced via regioselective acylation. A benchmark method involves:

  • Protection of C-5 and C-20 Hydroxyls:
    Phorbol derivatives are treated with 2,2-dimethoxypropane and pyridinium p-toluenesulfonate in acetone to form a 5,20-acetonide. This step prevents unwanted acyl migrations.

  • C-13 Tiglation:
    The acetonide-protected intermediate reacts with tiglic acid (2-methyl-2-butenoic acid) using Yamaguchi’s mixed anhydride method (2,4,6-trichlorobenzoyl chloride, triethylamine). Yield: 68–72%.

  • C-20 Acetylation:
    Selective acetylation with acetic anhydride in pyridine (5 equiv, 24 hours) affords DPTTA.

Table 1: Comparative Esterification Conditions

Step Reagents Temperature Time (h) Yield (%) Source
C-13 tiglation Tiglic acid, Yamaguchi anhydride 0°C → RT 12 68–72
C-20 acetylation Acetic anhydride, pyridine RT 24 85–90

Acetonide Protection Strategy

The 5,20-acetonide group is pivotal for preventing epimerization during synthesis. A novel approach from Gaeta et al. (2023) leverages cesium carbonate in methanol to cleave acyl groups selectively while retaining the acetonide. For example, treating 12,13-diacetyl-phorbol-5,20-acetonide with Cs₂CO₃ (0.3 M, 3 days) removes C-13 acetate, enabling subsequent tiglation.

Structural Characterization and Analytical Methods

Post-synthetic analysis requires multi-technique validation:

  • UHPLC/HRMS: Differentiates DPTTA from isomers (e.g., 12-deoxyphorbol-13-angelate-20-acetate) via exact mass (<1 ppm error) and retention time.
  • MSE Fragmentation: High-energy collision-induced dissociation produces diagnostic ions at m/z 411.1784 (C₂₃H₃₁O₇⁺) and 297.1860 (C₁₈H₂₅O₄⁺).

Stability Considerations and Byproduct Formation

DPTTA’s α,β-unsaturated tiglate ester is prone to Michael additions and hydrolysis. Key stability findings:

  • pH Sensitivity: Degrades rapidly in alkaline conditions (t₁/₂ = 2.3 hours at pH 9).
  • Thermal Rearrangement: Heating above 50°C induces lactone formation via C-5 keto-enol tautomerism. Mitigation requires inert atmospheres and low-temperature storage.

Recent Advances in Semi-Synthetic Production

Innovations focus on improving scalability and metabolic stability:

  • Cyclopropane Analogs: Replacing the tiglate alkene with a cyclopropane ring (SUW413) enhances hydrolytic resistance.
  • Carbamate Derivatives: C-13 pyrrolidine carbamates (SUW424) mimic tiglate geometry while resisting esterases.

Table 2: Novel DPTTA Analogs

Analog Modification Half-Life (pH 7.4) Source
SUW413 C-13 cyclopropane 48 hours
SUW424 C-13 pyrrolidine carbamate 72 hours

Chemical Reactions Analysis

Types of Reactions

12-Deoxyphorbol-13-tiglate-20-acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for esterification and substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and esterified derivatives. These products have distinct chemical and biological properties, making them useful for different applications .

Scientific Research Applications

12-Deoxyphorbol-13-tiglate-20-acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 12-Deoxyphorbol-13-tiglate-20-acetate involves the activation of protein kinase C (PKC) through its interaction with the C1 domain of the enzyme. This interaction leads to the translocation of PKC to the cell membrane, where it becomes activated and initiates various signaling pathways. These pathways regulate cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations

12-Deoxyphorbol derivatives differ in ester substituents at C-13 and C-20 (Table 1). Key structural variations include:

  • C-13 substituents : Tiglate (α,β-unsaturated), isobutyrate, angelate, phenylacetate.
  • C-20 substituents : Acetate (common) or other acyl groups.
  • C-16 modifications : Hydroxylation and esterification in some derivatives (e.g., 12-deoxy-16-hydroxyphorbol esters) .

Table 1: Structural Comparison of 12-Deoxyphorbol Derivatives

Compound Name C-13 Substituent C-20 Substituent Molecular Formula Source
12-Deoxyphorbol-13-tiglate-20-acetate Tiglate Acetate C₂₇H₃₆O₇ E. resinifera
12-Deoxyphorbol-13-isobutyrate-20-acetate Isobutyrate Acetate C₂₆H₃₆O₇ E. resinifera
12-Deoxyphorbol-13-phenylacetate-20-acetate Phenylacetate Acetate C₃₁H₃₈O₇ E. resinifera
PMA (TPA) Tetradecanoyl Acetate C₃₆H₅₆O₈ Synthetic
PKC Activation and Tumor Promotion
  • This compound : Binds PKC but shows weak tumor-promoting activity. Unlike PMA, it inhibits PMA-induced hyperplasia and tumor promotion in mouse skin (86% reduction in papillomas at 21.4 nmol) .
  • 12-Deoxyphorbol-13-phenylacetate-20-acetate (DOPPA) : Activates PKC-β in vitro but lacks isozyme specificity in vivo due to metabolism to 12-deoxyphorbol-13-phenylacetate (DOPP), which activates multiple PKC isoforms .
  • PMA (TPA) : Potent PKC activator and tumor promoter, inducing sustained epidermal hyperplasia .
Cytotoxicity and Anticancer Potential
  • This compound: Exhibits cytotoxicity against A549 (lung carcinoma, IC₅₀: 0.638 μM) and NCI-H838 (non-small cell lung cancer, IC₅₀: 0.568 μM) .
  • Prostratin (12-deoxyphorbol-13-acetate): Non-tumor-promoting PKC activator with anti-HIV activity, highlighting structural dependence on C-13 substituents for divergent effects .

Toxicity Profiles

  • This compound : Classified as a skin irritant (mouse skin irritation at 7800 ng/24H) .
  • DOPPA : Causes rapid PKC downregulation in cells, complicating long-term studies due to metabolite interference .
  • PMA (TPA) : Highly toxic, with potent inflammatory and tumor-promoting effects .

Table 3: Toxicity Data

Compound Toxicity (Mouse Skin) Safety Profile
This compound 7800 ng/24H (irritation) Skin irritant
DOPPA 130 ng (irritation) Irritant, metabolic concerns
PMA (TPA) N/A Carcinogen, severe irritant

Key Research Findings and Implications

Structural-Activity Relationships (SAR): The C-13 ester group determines PKC interaction and tumor promotion. Tiglate and phenylacetate substituents confer anti-promoter activity, whereas PMA’s long-chain esters enhance tumor promotion . Hydroxylation at C-16 (e.g., AcDPPT) increases polarity but reduces bioavailability compared to non-hydroxylated derivatives .

Therapeutic Potential: this compound’s cytotoxicity against lung cancer cells suggests utility in oncology, though its irritant properties require formulation optimization .

Contradictions and Limitations :

  • In vitro PKC-β selectivity of DOPPA is lost in vivo due to metabolism, emphasizing the need for stable analogues .
  • Discrepancies between inflammatory and tumor-promoting activities in 12-deoxyphorbol derivatives suggest tissue-specific PKC isoform expression .

Q & A

Q. What is the mechanism by which 12-Deoxyphorbol-13-tiglate-20-acetate activates protein kinase C (PKC) in cellular systems?

Answer: this compound (and related phorbol esters) binds to the C1 domain of PKC, mimicking the action of endogenous diacylglycerol (DAG). This interaction induces conformational changes in PKC, translocating it to the plasma membrane and enhancing its affinity for calcium and phospholipids, leading to sustained activation . Unlike transient DAG signaling, phorbol esters resist metabolic degradation, causing prolonged PKC activity, which is critical for studying processes like cell differentiation and apoptosis. Methodologically, researchers often use fluorescence-tagged PKC constructs or subcellular fractionation followed by immunoblotting to track activation kinetics.

Q. What are the primary experimental applications of this compound in pharmacological research?

Answer: Its primary applications include:

  • PKC pathway modulation : Used to study downstream effects of PKC in cancer biology (e.g., tumor promotion assays) .
  • Immune cell activation : Induces neutrophil oxidative burst or T-cell proliferation in immunology studies .
  • Neurodegeneration models : Prolonged PKC activation mimics chronic oxidative stress in neuronal cultures.
    Standard protocols involve dose-response curves (1–100 nM) and validation with PKC inhibitors (e.g., Gö6983) to confirm specificity .

Q. What safety precautions are critical when handling this compound?

Answer:

  • Toxicity : Classified as acutely toxic (oral, dermal) and a suspected carcinogen. Use PPE (gloves, lab coat, eye protection) and work in a fume hood .
  • Incompatibilities : Avoid strong acids/oxidizing agents to prevent hazardous decomposition .
  • Waste disposal : Deactivate with 10% sodium hypochlorite before disposal .

Advanced Research Questions

Q. How do in vitro and in vivo selectivity profiles of this compound for PKC isozymes differ, and what experimental strategies address this?

Answer: In vitro, 12-Deoxyphorbol derivatives may show selectivity for PKC-β isozymes, but in vivo studies reveal non-selective activation due to:

  • Metabolic conversion : Ester hydrolysis generates metabolites (e.g., 12-deoxyphorbol-13-phenylacetate) that activate α, δ, and ε PKC isozymes .
  • Cellular context : Co-expression of multiple PKC isoforms in intact cells (e.g., Swiss 3T3 fibroblasts) complicates selectivity .
    Methodological solutions :
    • Use PKC-β knockout cell lines or siRNA silencing.
    • Monitor metabolite formation via LC-MS in long-term assays (>6 hours) .

Q. How does the compound’s metabolism impact experimental reproducibility in chronic exposure models?

Answer: Metabolic instability (e.g., esterase-mediated hydrolysis) leads to:

  • Loss of potency : Reduced active compound concentration over time.
  • Off-target effects : Metabolites like DOPP activate additional PKC isoforms, confounding data .
    Mitigation strategies :
    • Use shorter exposure times (<6 hours) or metabolic inhibitors (e.g., esterase inhibitors like BNPP).
    • Validate results with non-metabolizable analogs (e.g., phorbol-12,13-dibutyrate) .

Q. What experimental designs minimize PKC downregulation artifacts in long-term studies?

Answer: Prolonged PKC activation induces receptor downregulation and desensitization. To mitigate:

  • Pulsed dosing : Intermittent exposure (e.g., 1-hour pulses) instead of continuous treatment.
  • Endpoint selection : Measure early biomarkers (e.g., p80 phosphorylation) rather than late-stage outcomes .
  • Control for compensatory pathways : Combine with transcriptomic profiling to identify PKC-independent effects .

Q. How can researchers distinguish PKC-dependent vs. PKC-independent signaling pathways activated by this compound?

Answer:

  • Pharmacological inhibition : Co-treatment with pan-PKC inhibitors (e.g., GF109203X) or isoform-specific inhibitors (e.g., LY333531 for PKC-β) .
  • Genetic tools : CRISPR/Cas9 PKC-knockout models or dominant-negative PKC constructs.
  • Pathway analysis : Phosphoproteomics to map kinase activation cascades (e.g., ERK, JNK) downstream of PKC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Deoxyphorbol-13-tiglate-20-acetate
Reactant of Route 2
Reactant of Route 2
12-Deoxyphorbol-13-tiglate-20-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.